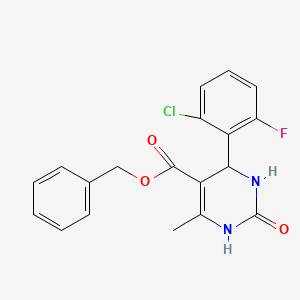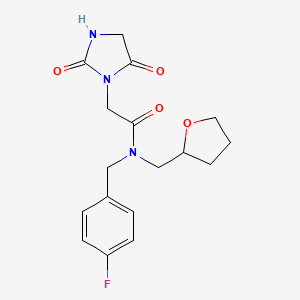![molecular formula C18H26BrNO5 B4005488 1-[4-(3-bromophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4005488.png)
1-[4-(3-bromophenoxy)butyl]-4-methylpiperidine oxalate
Descripción general
Descripción
1-[4-(3-bromophenoxy)butyl]-4-methylpiperidine oxalate is a useful research compound. Its molecular formula is C18H26BrNO5 and its molecular weight is 416.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.09944 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sorption and Environmental Interaction
Sorption of Phenoxy Herbicides to Soil and Minerals Research on phenoxy herbicides, including various derivatives, focuses on their sorption to soil, organic matter, and minerals. This is crucial for understanding how such compounds interact with the environment, particularly in terms of mobility, bioavailability, and degradation. Soil organic matter and iron oxides are identified as significant sorbents, suggesting that compounds like 1-[4-(3-bromophenoxy)butyl]-4-methylpiperidine oxalate might exhibit similar interactions under environmental conditions (Werner, Garratt, & Pigott, 2012).
Environmental Occurrence and Toxicity of Phenolic Compounds
Synthetic Phenolic Antioxidants Environmental and Toxicological Aspects
The environmental presence and human exposure to synthetic phenolic antioxidants (SPAs), including their toxicity, highlight the importance of monitoring and understanding the environmental behavior of phenolic compounds. This research suggests that similar compounds, including potentially this compound, may also be present in various environmental matrices and pose risks of toxicity, necessitating further investigation into their properties and impacts (Liu & Mabury, 2020).
Application in Analytical and Biochemical Studies
Fluorescent Chemosensors Based on Phenolic Compounds Phenolic compounds serve as platforms for developing chemosensors for detecting metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these chemosensors underscore the potential utility of phenolic derivatives in analytical chemistry and environmental monitoring. This application area suggests a pathway for exploring the use of this compound in developing new sensors or probes for scientific research (Roy, 2021).
Propiedades
IUPAC Name |
1-[4-(3-bromophenoxy)butyl]-4-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.C2H2O4/c1-14-7-10-18(11-8-14)9-2-3-12-19-16-6-4-5-15(17)13-16;3-1(4)2(5)6/h4-6,13-14H,2-3,7-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSXRAKSBLMUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3,4-dichlorophenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4005407.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4005412.png)
![N-[3-(2-bromo-4-chlorophenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4005420.png)
![2-methoxy-N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]ethanamine;oxalic acid](/img/structure/B4005432.png)
![N-[4-(3-bromophenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4005434.png)
![3-methoxy-N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-1-amine;oxalic acid](/img/structure/B4005463.png)
![1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B4005471.png)
![Prop-2-en-1-yl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4005473.png)
![2-{[4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4005495.png)

![N-[2-(acetylamino)phenyl]-2-phenylbutanamide](/img/structure/B4005505.png)


![1-[4-(2,3,6-trimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4005531.png)
